N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIETHOXYBENZAMIDE
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Overview
Description
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIETHOXYBENZAMIDE is a complex organic compound that features a benzimidazole moiety linked to a triethoxybenzamide structure
Mechanism of Action
Target of Action
TCMDC-125676, also known as N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide or GNF-Pf-3103 or N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIETHOXYBENZAMIDE, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 plays a key role in the processing of parasite RNA .
Mode of Action
The interaction of TCMDC-125676 with its target PfCLK3 is facilitated by the co-crystal structure of the kinase with the compound . This interaction leads to the inhibition of PfCLK3, thereby disrupting the processing of parasite RNA .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-125676 affects the RNA splicing pathway in the malaria parasite . This disruption in the RNA processing pathway leads to downstream effects that impair the parasite’s ability to survive and reproduce .
Pharmacokinetics
The compound’s potency against pfclk3 and its efficacy in parasites suggest that it may have favorable pharmacokinetic properties .
Result of Action
The molecular effect of TCMDC-125676’s action is the inhibition of PfCLK3, which disrupts the RNA splicing pathway in the malaria parasite . On a cellular level, this leads to impaired survival and reproduction of the parasite .
Biochemical Analysis
Biochemical Properties
TCMDC-125676 has been found to interact with the enzyme Prolyl-tRNA synthetase (ProRS) in the Plasmodium falciparum parasite . This interaction is crucial for the survival of the parasite, making TCMDC-125676 a potential antimalarial drug .
Cellular Effects
The effects of TCMDC-125676 on cellular processes are primarily related to its inhibitory action on the ProRS enzyme in Plasmodium falciparum . By inhibiting this enzyme, TCMDC-125676 disrupts the parasite’s protein synthesis, affecting its survival and replication .
Molecular Mechanism
TCMDC-125676 exerts its effects at the molecular level by binding to the ProRS enzyme, inhibiting its activity . This binding interaction disrupts the enzyme’s role in protein synthesis, leading to a decrease in the survival and replication of the Plasmodium falciparum parasite .
Metabolic Pathways
Given its interaction with the ProRS enzyme, it is likely involved in pathways related to protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIETHOXYBENZAMIDE typically involves the reaction of 4-(1H-1,3-benzodiazol-2-yl)aniline with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid in sulfuric acid for nitration; bromine in acetic acid for bromination.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound, potentially leading to amine derivatives.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIETHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzimidazole moiety.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide
- N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,4,5-triethoxybenzoic acid
Uniqueness
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIETHOXYBENZAMIDE is unique due to its specific combination of a benzimidazole moiety with a triethoxybenzamide structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c1-4-31-22-15-18(16-23(32-5-2)24(22)33-6-3)26(30)27-19-13-11-17(12-14-19)25-28-20-9-7-8-10-21(20)29-25/h7-16H,4-6H2,1-3H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZYRQZBDHJXNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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